

Quantitative Biological Activity Data of Calceolarioside A

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Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

Cat. No.: S628871

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The table below summarizes the key quantitative findings on the compound's efficacy across various biological targets.

Biological Target	Experimental Model / Cell Line	IC ₅₀ / Effective Dose	Key Findings
Anti-Ovarian Cancer [1] [2]	ES-2 Ovarian Cancer Cells	13.50 µM	Potent anti-proliferative activity.
	UACC-1598 Ovarian Cancer Cells	9.31 µM	Highest potency among tested cell lines.
	NIH-OVCAR-3 Ovarian Cancer Cells	24.42 µM	Demonstrated activity against a range of ovarian cancers.
Enzyme Inhibition [1] [2]	Tyrosinase Enzyme	19.83 µM	Significant inhibitory potential.
	HMG-CoA Reductase Enzyme	73.48 µM	Moderate inhibitory activity.
Anti-inflammatory & Antinociceptive [3] [4]	Formalin Test (Late Phase)	100 µg/paw	75% reduction in pain response (licking time).

Biological Target	Experimental Model / Cell Line	IC ₅₀ / Effective Dose	Key Findings
	Carrageenan-induced Hyperalgesia	50-100 µg/paw	Significant reversal of thermal hyperalgesia.
	Zymosan-induced Paw Edema	50-100 µg/paw	Significant reduction in edema from 1-4 hours.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research, provided for experimental reproducibility.

HMG-CoA Reductase Inhibition Assay [2]

- **Principle:** Spectrophotometric measurement of NADPH consumption at 340 nm.
- **Procedure:**
 - Prepare a reaction mixture containing 400 µM NADPH, 400 µM HMG-CoA, and 200 µL of potassium phosphate buffer (100 mM, pH 7.4).
 - Initiate the reaction by adding 2 µL of HMG-CoA reductase enzyme (0.5–0.75 mg/ml).
 - Incubate with or without the test compound (**Calceolarioside A**) for 10 minutes at 37°C.
 - Measure the decrease in absorbance at 340 nm. Pravastatin is used as a positive control.

Tyrosinase Inhibitory Activity Assay [2]

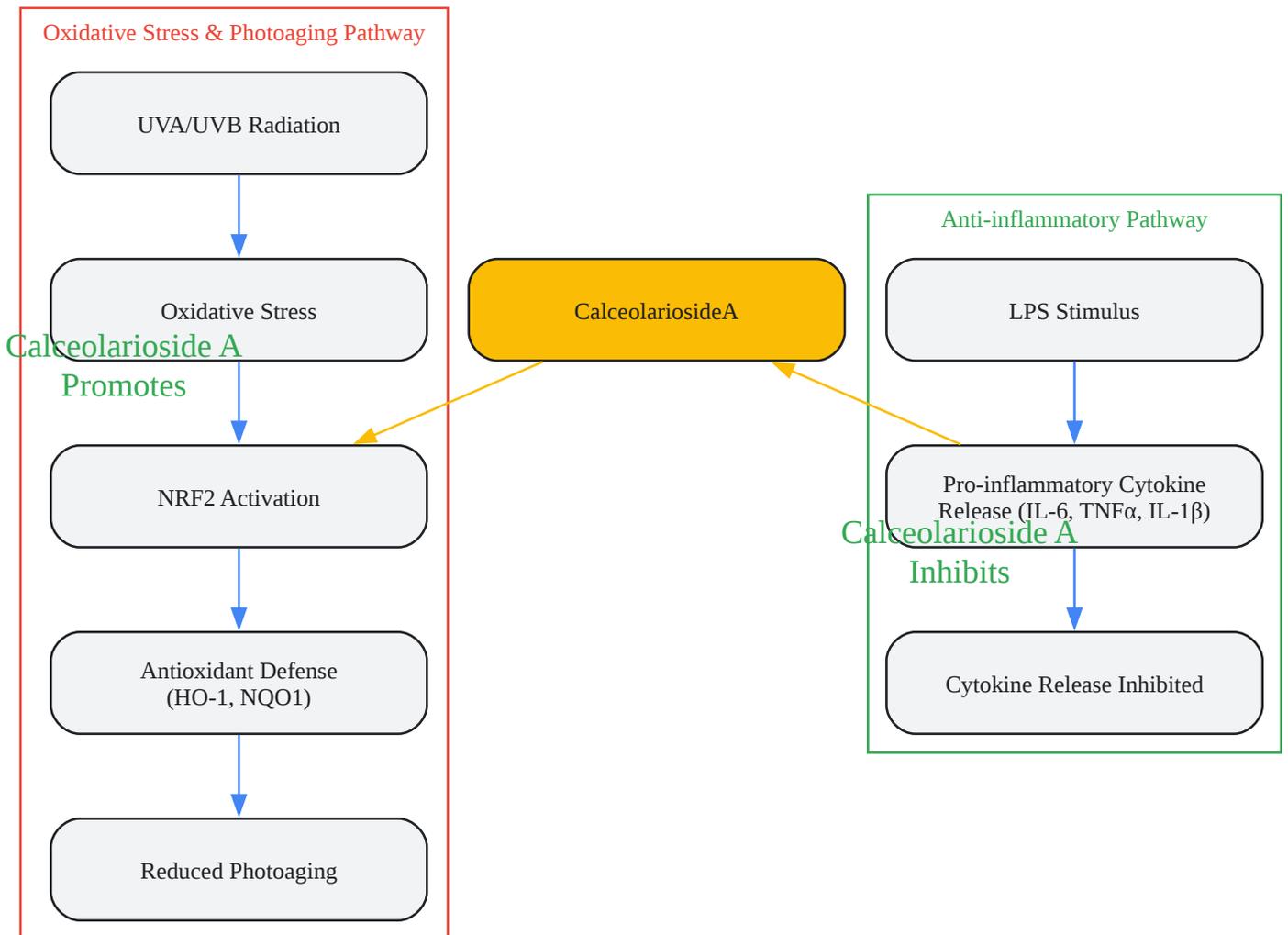
- **Principle:** Measurement of dopachrome formation from L-DOPA at 492 nm.
- **Procedure:**
 - Incubate the mushroom tyrosinase enzyme (48 U/ml) with various concentrations of **Calceolarioside A** in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C.
 - Add the substrate, L-DOPA (0.5 mM), and incubate for an additional 20 minutes.
 - Measure the absorbance of the resulting dopachrome at 492 nm using a microtiter plate reader.
 - Kojic acid is used as a positive control. Results are expressed as the concentration required for 50% inhibition (IC₅₀).

In Vivo Anti-inflammatory and Antinociceptive Models [3] [4]

- **Formalin Test:** Subcutaneous administration of **Calceolarioside A** (10, 50, 100 μg) into the mouse hind paw 30 minutes before formalin injection. The licking/biting activity is recorded in two phases: neurogenic (0-5 min) and inflammatory (15-30 min).
- **Carrageenan-induced Thermal Hyperalgesia:** Carrageenan is injected to induce inflammation. **Calceolarioside A** (10, 50, 100 μg) is administered into the paw 2.5 hours later, and the paw withdrawal latency to a thermal stimulus is measured.
- **Zymosan-induced Paw Edema:** **Calceolarioside A** is injected 30 minutes prior to zymosan. Paw volume is measured plethysmographically from 1 to 24 hours post-zymosan.

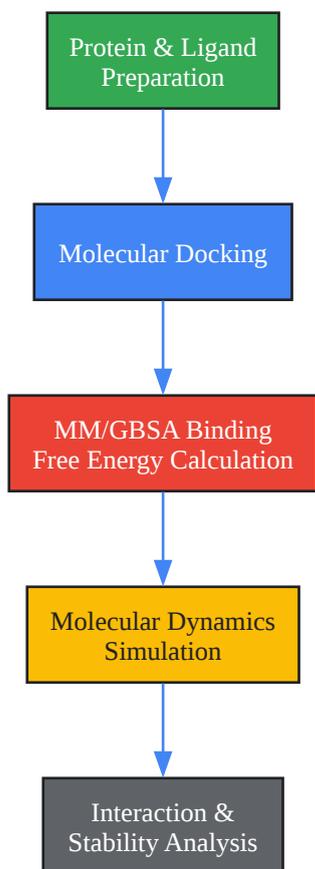
Visualizing Key Mechanisms and Workflows

The following diagrams illustrate the primary signaling pathways influenced by **Calceolarioside A** and the workflow for its computational analysis.



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Diagram 1: Key signaling pathways modulated by **Calceolarioside A**, based on mechanisms described in [5] and [3].



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Diagram 2: Computational workflow for evaluating **Calceolarioside A**'s interactions with biological targets, as per [1] [2].

Related Compounds and Research Context

- **Calceolarioside E** works synergistically with Myconoside to **activate the NRF2-mediated antioxidant defense** in neutrophils and human keratinocytes, showing potential against skin photoaging [6] [5].
- **Calceolarioside B**, a separate compound, has been identified as a novel inhibitor of **MMP12 (Matrix Metalloproteinase-12)**, suppressing M2 macrophage polarization and hepatocellular carcinoma (HCC) progression [7]. This highlights the diverse therapeutic potential within this glycoside family.

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